molecular formula C5H6Br2N2 B1312982 2,4-Dibromo-1,5-dimethyl-1H-imidazole CAS No. 850429-57-1

2,4-Dibromo-1,5-dimethyl-1H-imidazole

Cat. No. B1312982
M. Wt: 253.92 g/mol
InChI Key: LXOXPLOMFHDMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-Dibromo-1,5-dimethyl-1H-imidazole” is a chemical compound with the molecular formula C5H6Br2N2 . It is used in proteomics research .


Synthesis Analysis

The synthesis of imidazoles, including “2,4-Dibromo-1,5-dimethyl-1H-imidazole”, can be achieved through various methods. One such method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .


Molecular Structure Analysis

The molecular structure of “2,4-Dibromo-1,5-dimethyl-1H-imidazole” is represented by the InChI code 1S/C5H6Br2N2/c1-3-4(6)8-5(7)9(3)2/h1-2H3 .


Chemical Reactions Analysis

Imidazoles, including “2,4-Dibromo-1,5-dimethyl-1H-imidazole”, can undergo various chemical reactions. For instance, a ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4-disubstituted imidazoles in good yields .


Physical And Chemical Properties Analysis

“2,4-Dibromo-1,5-dimethyl-1H-imidazole” is a powder that is stored under inert gas (nitrogen or Argon) at 2-8°C . It has a molecular weight of 253.92 .

Scientific Research Applications

Zeolite Imidazolate Frameworks (ZIFs) and Nanofiber Synthesis

Zeolite imidazolate frameworks (ZIFs), which include imidazole linkers and metal ions, have been significantly used in various scientific applications due to their exceptional properties. Recent developments in synthesizing ZIF materials, especially through electrospinning (ES), have led to the creation of one-dimensional (1-D) fibrous materials. These materials exhibit unique physicochemical properties and have been explored for their potential in various applications, marking a new direction in research. The integration of transition-metal-based ZIF materials into 1-D fibrous materials presents an innovative area for further exploration (S. S. Sankar et al., 2019).

Imidazo[1,2-b]pyridazine Derivatives in Medicinal Chemistry

Imidazo[1,2-b]pyridazine, a derivative of imidazole, has been recognized for its potential in medicinal chemistry. This scaffold has facilitated the development of various bioactive molecules, including kinase inhibitors like ponatinib. The exploration of new derivatives containing imidazo[1,2-b]pyridazine has intensified, aiming at therapeutic applications across a spectrum of diseases. This extensive review highlights the scaffold's significance in developing pharmacokinetics profiles and efficiency, offering insights into structure-activity relationships (SAR) (Amanda Garrido et al., 2021).

Therapeutic Versatility of Imidazo[2,1-b]-thiazoles

Imidazo[2,1-b]thiazole derivatives are among the most versatile and promising compounds in medicinal chemistry. Research spanning from 2000 to 2018 has unveiled their extensive pharmacological activities, making them a part of numerous therapeutic agents. This review provides a comprehensive overview of the derivatives' pharmacological activities and their development, underlining the potential for creating clinically viable candidates (M. Shareef et al., 2019).

Synthesis and Transformation of 4-Phosphorylated 1,3-Azoles

The synthesis and chemical/biological properties of 4-phosphorylated 1,3-azoles, including imidazoles, have been extensively studied. This review discusses various synthesis methods of 4-phosphorylated imidazole derivatives and their applications. The chemical properties explored include reactions involving the azole ring and the phosphorus residue, with significant interest in reactions leading to phosphorylated peptidomimetics due to their insectoacaricidal, anti-blastic, and other types of activity (E. Abdurakhmanova et al., 2018).

Imidazole Derivatives as Potential Therapeutic Agents

Imidazole derivatives have garnered significant attention due to their diverse and significant pharmacological activities. This paper discusses the synthetic aspects and biological activity profiles of imidazole derivatives reported from 2000 to 2015. It is found that these derivatives exhibit a broad spectrum of anti-infective potential, making the imidazole nucleus a key player in developing new therapeutic agents (Archana Sharma et al., 2016).

Safety And Hazards

“2,4-Dibromo-1,5-dimethyl-1H-imidazole” is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Relevant Papers The relevant papers for “2,4-Dibromo-1,5-dimethyl-1H-imidazole” can be found at Sigma-Aldrich .

properties

IUPAC Name

2,4-dibromo-1,5-dimethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2N2/c1-3-4(6)8-5(7)9(3)2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOXPLOMFHDMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428395
Record name 2,4-Dibromo-1,5-dimethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-1,5-dimethyl-1H-imidazole

CAS RN

850429-57-1
Record name 2,4-Dibromo-1,5-dimethyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850429-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-1,5-dimethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.